molecular formula C20H18N4O4S2 B2524137 N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 868973-95-9

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2524137
CAS No.: 868973-95-9
M. Wt: 442.51
InChI Key: RTMHSBBXIYTJHF-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a thioether-linked 2-oxo-2-(phenethylamino)ethyl group and at position 2 with a benzo[d][1,3]dioxole-5-carboxamide moiety. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for diverse pharmacological activities, including anticancer and antimicrobial effects .

Properties

IUPAC Name

N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c25-17(21-9-8-13-4-2-1-3-5-13)11-29-20-24-23-19(30-20)22-18(26)14-6-7-15-16(10-14)28-12-27-15/h1-7,10H,8-9,11-12H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMHSBBXIYTJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring linked to a benzo[d][1,3]dioxole moiety, which contributes to its unique chemical properties. The synthesis typically involves several steps:

  • Formation of Thiadiazole Ring : This is achieved by reacting appropriate hydrazides with carbon disulfide.
  • Attachment of Phenethylamino Group : The reaction of the thiadiazole intermediate with phenethylamine in the presence of coupling reagents.
  • Final Modifications : Introducing the benzo[d][1,3]dioxole moiety through acylation or other coupling methods.

Biological Activity Overview

The biological activities of this compound have been explored across various studies, revealing its potential in multiple therapeutic areas:

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

  • Mechanism : The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB231 by targeting DNA and inhibiting cyclin-dependent kinase 2 (CDK-2) activity.
  • Case Study : In vitro studies demonstrated that this compound can inhibit cell proliferation and induce DNA damage in breast cancer cells, suggesting a promising role in cancer therapy.

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities. Studies have indicated that compounds similar to this compound show:

  • Broad-spectrum Activity : Effective against various bacterial strains and fungi.
  • Mechanism of Action : Likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Some studies have suggested potential neuroprotective effects:

  • Anticonvulsant Activity : Related compounds have been evaluated for their ability to protect against convulsions in animal models. For example, certain derivatives provided significant protection against induced seizures .

Data Table: Summary of Biological Activities

Biological ActivityMechanismModel/Study Reference
AnticancerInduces apoptosis; inhibits CDK-2MCF-7 and MDA-MB231 cell lines
AntimicrobialDisrupts cell membranesVarious bacterial strains
NeuroprotectiveProtects against convulsionsAnimal model studies

Research Findings and Implications

The findings suggest that this compound holds promise as a lead compound for further drug development due to its diverse biological activities.

Future Directions

Further research is needed to:

  • Optimize Synthesis : Streamline the synthetic routes to improve yield and purity.
  • Mechanistic Studies : Investigate the detailed mechanisms underlying its biological activities.
  • In Vivo Evaluations : Conduct comprehensive in vivo studies to assess efficacy and safety profiles.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Thiadiazole Derivatives

a) N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives
  • Structure: Replaces benzo[d][1,3]dioxole with benzamide and substitutes phenethylamino with piperidinylethylthio.
  • Activity : Demonstrated acetylcholinesterase (AChE) inhibition (IC50 range: 0.8–12.3 µM) .
  • Key Difference: The piperidine group enhances basicity and solubility compared to the aromatic phenethylamino group in the target compound .
b) N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide
  • Structure : Features a chromene-carboxamide and sulfamoylphenyl substituent.
  • Activity : Anticancer activity against HepG-2 (IC50 = 1.61 µg/mL for related derivatives) .

Benzo[d][1,3]dioxole-Containing Analogues

a) N-(5-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
  • Structure: Substitutes phenethylamino with benzodioxolylmethylamino and replaces the benzo[d][1,3]dioxole-carboxamide with furan-2-carboxamide.
  • Activity: Limited data, but furan-carboxamide derivatives are associated with antimicrobial properties .
b) N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide
  • Structure: Includes a thienylpyridazine-thioacetamide chain instead of the phenethylamino-benzodioxole system.
  • Activity: Anticancer activity noted for similar thiadiazole-thioacetamides (IC50 < 5 µg/mL) .
  • Key Difference : The pyridazine-thiophene system may enhance intercalation with DNA or enzyme active sites .

Anticancer Activity

  • Phenethylamino Group: Aromatic amines (e.g., phenethylamino) improve binding to kinase targets via π-cation interactions, as seen in derivatives with IC50 < 2 µg/mL .
  • Thioether Linkage : Enhances redox activity, contributing to cytotoxicity in HepG-2 cells .
  • Benzo[d][1,3]dioxole : Increases metabolic stability but may reduce solubility compared to methoxy or ethyl substituents .

Enzyme Inhibition

  • Thiadiazole Core : Essential for AChE inhibition; electron-withdrawing groups (e.g., carboxamide) improve binding affinity .
  • Piperidine vs. Phenethylamino: Piperidine derivatives show higher AChE inhibition due to stronger basicity, while phenethylamino derivatives may target tyrosine kinases .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation reactions between benzo[d][1,3]dioxole derivatives and thiadiazole intermediates. Key steps include:

  • Coupling reactions using thiosemicarbazide and carbodiimide-based coupling agents under nitrogen atmosphere .
  • Microwave-assisted synthesis to enhance reaction rates (e.g., 30–60 minutes vs. 12 hours conventionally) and improve yields by 15–20% .
  • Solvent optimization (e.g., DMF or acetonitrile) and pH control (6.5–7.5) to minimize side products .
Synthesis Variables Optimal Conditions Impact on Yield
Temperature60–80°C>80% yield above 70°C
CatalystTriethylamineReduces side reactions by 30%
Reaction Time (microwave)45 minutes95% purity

Q. Which spectroscopic methods are critical for confirming its structural identity?

  • 1H/13C NMR : Assigns protons and carbons in the thiadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and benzo[d][1,3]dioxole moiety (δ 6.0–6.3 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 446.5 [M+H]+) and detects fragmentation patterns unique to the thioether linkage .
  • IR Spectroscopy : Confirms carbonyl (C=O, 1670–1690 cm⁻¹) and amide (N–H, 3300 cm⁻¹) groups .

Q. What functional groups dictate its reactivity and stability?

The thiadiazole ring is prone to nucleophilic substitution, while the carboxamide group participates in hydrogen bonding. Stability challenges include:

  • Hydrolysis of the thioether bond under acidic conditions (pH < 4) .
  • Photo-degradation of the benzo[d][1,3]dioxole moiety, requiring storage in amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core Modifications : Replace the phenethylamino group with morpholino or piperidine derivatives to enhance solubility (logP reduction by 0.5–1.0) .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –Cl) on the benzamide moiety to improve enzyme-binding affinity (IC50 reduction by 2–3 fold) .
Analog Modification Biological Activity
3-Chloro-4-methylphenylIncreased lipophilicityAntimicrobial (MIC: 2 µg/mL)
4-EthoxyphenylEnhanced metabolic stabilityAnticancer (IC50: 12 µM)

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies in antimicrobial or anticancer data may arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .
  • Cellular Uptake Differences : Use fluorescent tagging (e.g., BODIPY) to quantify intracellular accumulation .
  • Metabolic Interference : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolite interference .

Q. How can computational methods predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with kinases (e.g., EGFR) using the thiadiazole ring as a hinge-binding motif .
  • MD Simulations (GROMACS) : Evaluate stability of the ligand-receptor complex over 100 ns, focusing on key residues (e.g., Lys721 in EGFR) .

Q. What analytical challenges arise in quantifying degradation products?

  • HPLC-MS/MS : Resolve co-eluting degradants (e.g., oxidized thiadiazole) using a C18 column (5 µm, 150 mm) and 0.1% formic acid gradient .
  • Forced Degradation Studies : Expose to UV light (254 nm) and acidic/alkaline conditions to identify labile sites .

Methodological Guidance

Designing Derivatives for Improved Pharmacokinetics

  • LogP Optimization : Introduce polar groups (e.g., –SO2NH2) to reduce logP from 3.2 to 2.5, enhancing aqueous solubility .
  • Pro-drug Strategies : Mask the carboxamide as an ester to improve oral bioavailability (e.g., 40% → 65% in rat models) .

Troubleshooting Low Reaction Yields

  • Catalyst Screening : Test Pd(OAc)2 or CuI for Suzuki-Miyaura couplings to achieve >90% conversion .
  • Purification Techniques : Use preparative HPLC (ACN/H2O, 70:30) instead of column chromatography to recover >95% pure product .

Validating Target Engagement in Cellular Models

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by observing protein stabilization at 50–55°C .
  • Knockdown/Rescue Experiments : Use siRNA to silence putative targets and assess rescue via overexpression .

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